molecular formula C9H7ClN2O4 B15165754 (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 327026-91-5

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B15165754
CAS No.: 327026-91-5
M. Wt: 242.61 g/mol
InChI Key: CRTCJHAKHGAYMI-SCSAIBSYSA-N
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Description

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro, methyl, and nitro group attached to a benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate, followed by nitration to introduce the nitro group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-chloro-2-methyl-8-amino-2H-1,4-benzoxazin-3(4H)-one, while substitution of the chloro group can produce various substituted benzoxazines.

Scientific Research Applications

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, resulting in different reactivity and applications.

    2-Methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one:

    6-Chloro-8-nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group, leading to variations in stability and reactivity.

Uniqueness

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the benzoxazine ring. This combination of groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

327026-91-5

Molecular Formula

C9H7ClN2O4

Molecular Weight

242.61 g/mol

IUPAC Name

(2R)-6-chloro-2-methyl-8-nitro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H7ClN2O4/c1-4-9(13)11-6-2-5(10)3-7(12(14)15)8(6)16-4/h2-4H,1H3,(H,11,13)/t4-/m1/s1

InChI Key

CRTCJHAKHGAYMI-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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